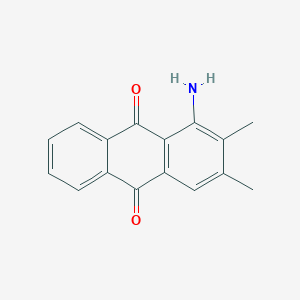
1-Amino-2,3-dimethylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,3-dimethylanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₃NO₂. It belongs to the class of anthracenedione derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and two methyl groups attached to the anthracene core, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,3-dimethylanthracene-9,10-dione typically involves the amidation of weak amines. One effective method is the coupling of 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent. This reaction is carried out under mild conditions and yields high-purity amide derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization and characterization using advanced techniques like NMR and HPLC .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,3-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include quinonic derivatives, hydroquinone derivatives, and various substituted anthracenediones .
Scientific Research Applications
1-Amino-2,3-dimethylanthracene-9,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2,3-dimethylanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it has been found to inhibit glutathione reductase, an enzyme involved in cellular redox balance . This inhibition can lead to oxidative stress and cell death, which is beneficial in targeting cancer cells .
Comparison with Similar Compounds
- 2-Aminoanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-dione
- 2,3-Dimethylanthracene-9,10-dione
Comparison: 1-Amino-2,3-dimethylanthracene-9,10-dione is unique due to the presence of both amino and methyl groups, which enhance its reactivity and biological activity compared to its analogs. The specific substitution pattern also influences its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-amino-2,3-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO2/c1-8-7-12-13(14(17)9(8)2)16(19)11-6-4-3-5-10(11)15(12)18/h3-7H,17H2,1-2H3 |
InChI Key |
QNLBFFTVWDTZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


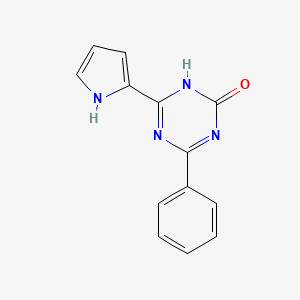
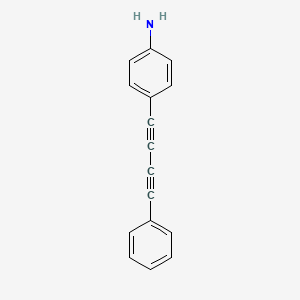
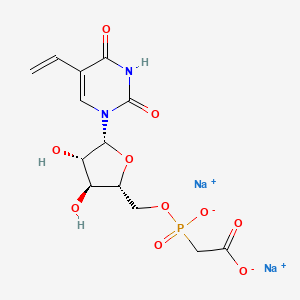
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)

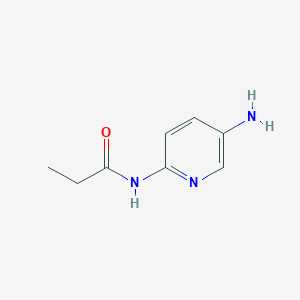
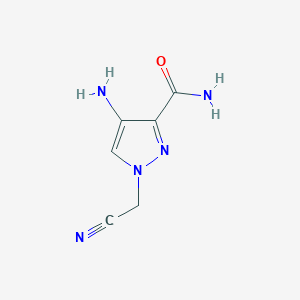
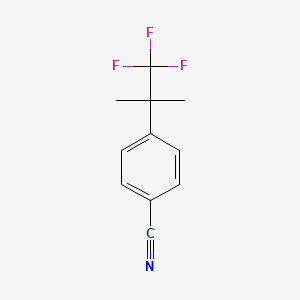
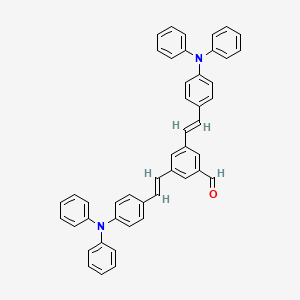
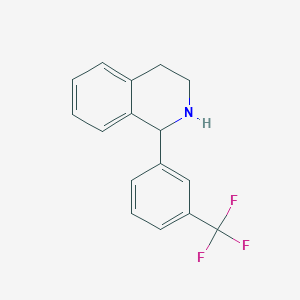
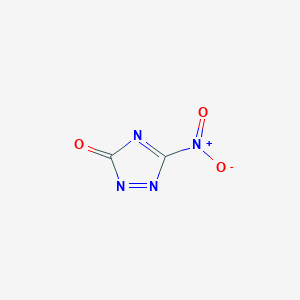
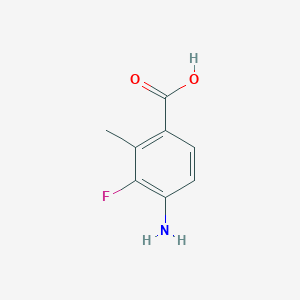
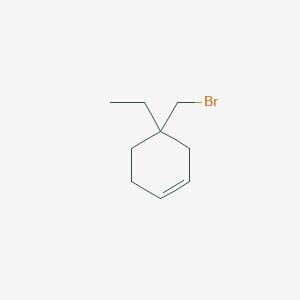
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
